molecular formula C12H19BO4 B3108838 (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid CAS No. 168985-95-3

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid

Cat. No.: B3108838
CAS No.: 168985-95-3
M. Wt: 238.09 g/mol
InChI Key: IVJXKJAHMOTLGX-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with tert-butyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This may involve continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids (e.g., HCl), bases (e.g., NaOH).

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butyl and dimethoxy groups, making it less sterically hindered and potentially less selective in reactions.

    4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane: Contains additional methoxy groups, which can influence its reactivity and solubility.

    (4-Methoxyphenyl)boronic Acid: Contains a single methoxy group, affecting its electronic properties compared to (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid.

Uniqueness

This compound is unique due to the presence of both tert-butyl and dimethoxy groups, which can influence its steric and electronic properties, making it more selective in certain reactions and potentially offering different reactivity profiles compared to simpler boronic acids .

Properties

IUPAC Name

(3-tert-butyl-4,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-12(2,3)9-6-8(13(14)15)7-10(16-4)11(9)17-5/h6-7,14-15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJXKJAHMOTLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)OC)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434954
Record name Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168985-95-3
Record name Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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